molecular formula C23H26O8 B13090763 EpisesarteminA

EpisesarteminA

Cat. No.: B13090763
M. Wt: 430.4 g/mol
InChI Key: DHWUVPPRBIJJKS-YJPXFSGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EpisesarteminA is a naturally occurring sesquiterpene lactone compound found in certain plant species It is known for its complex molecular structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EpisesarteminA involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule under acidic conditions to form the core lactone structure. This is followed by a series of functional group modifications, including oxidation and reduction reactions, to introduce the desired substituents on the molecule.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants, followed by purification using chromatographic techniques. Advances in synthetic biology and metabolic engineering have also enabled the production of this compound in microbial hosts, providing a sustainable and scalable method for its production.

Chemical Reactions Analysis

Types of Reactions

EpisesarteminA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more reduced forms, altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

EpisesarteminA has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an anti-inflammatory and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and cancer.

    Industry: Utilized in the development of new materials and as a bioactive compound in agricultural products.

Mechanism of Action

The mechanism of action of EpisesarteminA involves its interaction with specific molecular targets and pathways within cells. The compound is known to modulate the activity of enzymes and receptors, leading to changes in cellular processes such as apoptosis, inflammation, and cell proliferation. Key molecular targets include apoptosis-related proteins, cytokines, and oxidative stress molecules.

Comparison with Similar Compounds

EpisesarteminA is structurally similar to other sesquiterpene lactones, such as artemisinin and its derivatives. it is unique in its specific functional groups and molecular configuration, which contribute to its distinct biological activities. Similar compounds include:

    Artemisinin: Known for its antimalarial properties.

    Dihydroartemisinin: A derivative of artemisinin with enhanced bioactivity.

    Artemether: Another artemisinin derivative used in combination therapies for malaria.

Properties

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

6-[(3R,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20+,21-/m0/s1

InChI Key

DHWUVPPRBIJJKS-YJPXFSGGSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.